molecular formula C7H16O2S B12602247 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL CAS No. 915301-51-8

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL

Cat. No.: B12602247
CAS No.: 915301-51-8
M. Wt: 164.27 g/mol
InChI Key: JJOSCRPJCQGQMM-UHFFFAOYSA-N
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Description

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL is an organic compound with the molecular formula C6H14O2S. It is a colorless liquid that is soluble in various organic solvents. This compound is of interest due to its unique chemical structure, which includes both an ethoxyethyl group and a sulfanyl group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with sodium ethyl mercaptide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ethoxyethyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Hydroxyethyl)sulfanyl]propan-1-ol: Similar structure but with a hydroxyethyl group instead of an ethoxyethyl group.

    3-[(1-Methoxyethyl)sulfanyl]propan-1-ol: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL is unique due to the presence of the ethoxyethyl group, which can influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Biological Activity

3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL, a compound with potential biological significance, has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

  • IUPAC Name : this compound
  • Molecular Formula : C7H16O2S
  • Molecular Weight : 164.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported that the compound was investigated for its potential to inhibit various microbial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it was shown to exhibit cytotoxic effects on breast cancer cell lines (MCF-7) in vitro. The cytotoxicity was assessed using the MTT assay, revealing a significant reduction in cell viability at higher concentrations of the compound .

Cytotoxicity Data:

Concentration (μM)Cell Viability (%)
0100
1085
2560
5030

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival. The compound may inhibit specific signaling pathways that are crucial for cancer cell growth and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Effects :
    • A study evaluated the effectiveness of the compound in combination with traditional chemotherapeutics like Tamoxifen. The results showed enhanced cytotoxic effects when used synergistically, suggesting potential for combination therapies in breast cancer treatment .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against resistant bacterial strains, demonstrating that the compound could serve as a promising candidate for developing new antimicrobial agents.

Properties

CAS No.

915301-51-8

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

3-(1-ethoxyethylsulfanyl)propan-1-ol

InChI

InChI=1S/C7H16O2S/c1-3-9-7(2)10-6-4-5-8/h7-8H,3-6H2,1-2H3

InChI Key

JJOSCRPJCQGQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)SCCCO

Origin of Product

United States

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